3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features an aniline group attached to the tetrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the cycloaddition reaction between azides and nitriles under controlled conditions. The reaction is often catalyzed by transition metals such as copper or ruthenium to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]phenol
- 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene
- 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]pyridine
Uniqueness
Compared to similar compounds, 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group enhances its reactivity and potential for functionalization, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-(1-propan-2-yltetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBVWZUAGABJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.